2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, featuring a fused thiophene-pyrimidine core. Key structural elements include:
- A 4-methylphenyl substituent at position 3 of the thienopyrimidine ring.
- A sulfanyl (-S-) group at position 2, bridging to an acetamide moiety.
- A 3-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylphenyl substitution may improve target binding affinity . Its synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives and functionalization via nucleophilic substitution .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S2/c1-13-5-7-16(8-6-13)28-20(30)19-17(9-10-31-19)27-21(28)32-12-18(29)26-15-4-2-3-14(11-15)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLCGFGYNIVNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the coupling of the thieno[3,2-d]pyrimidine derivative with N-[3-(trifluoromethyl)phenyl]acetamide under suitable conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents or catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Activity
- Trifluoromethyl vs. Chloro/Methyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to chloro or methyl substituents, as seen in compounds with N-(4-chlorophenyl) or N-(3-methylphenyl) groups .
- Position of Substituents : The 4-methylphenyl group at position 3 (target compound) likely improves steric complementarity to kinase targets compared to 3-butyl () or 3-ethyl () analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its biological properties. The presence of a sulfanyl group and a trifluoromethyl phenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20F3N3O2S |
| CAS Number | 1040675-26-0 |
Antimicrobial Properties
Preliminary studies suggest that compounds related to thienopyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various strains of bacteria and fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
A study evaluating similar thienopyrimidine compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various derivatives, indicating that structural modifications can enhance their efficacy against specific pathogens .
Anticancer Activity
Research indicates that thienopyrimidine derivatives may possess anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cell proliferation and survival pathways. This compound may interact with specific receptors or enzymes that are critical in cancer cell signaling pathways.
In vitro studies have shown that certain thienopyrimidine compounds can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway. Further exploration is needed to fully understand the specific interactions and effects of this compound in cancer models.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell survival and death.
- Interaction with Nucleic Acids : Some studies suggest that similar compounds can intercalate into DNA or RNA structures, affecting their function.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of Thienopyrimidine Core : Starting from readily available precursors to construct the thieno[3,2-d]pyrimidine structure.
- Introduction of Functional Groups : Utilizing nucleophilic substitutions to introduce the sulfanyl and acetamide functionalities.
- Final Modifications : Adjusting substituents on the aromatic rings to enhance biological activity.
Study 1: Antimicrobial Evaluation
A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity against E. coli and S. aureus. Compounds showed varying degrees of effectiveness with MIC values ranging from 10 to 50 µg/mL .
Study 2: Anticancer Potential
In vitro assays demonstrated that specific thienopyrimidine derivatives could reduce viability in several cancer cell lines by inducing apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
